molecular formula C20H21ClN2O B5725846 (E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B5725846
M. Wt: 340.8 g/mol
InChI Key: CRUOYHDEIBVPAS-ZHACJKMWSA-N
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Description

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a chlorophenyl group through a propenone linkage. The (E)-configuration indicates the trans arrangement of substituents around the double bond in the propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine.

    Aldol Condensation: The next step is the aldol condensation between 1-benzylpiperazine and 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)propan-1-one: Similar structure but lacks the double bond in the propenone moiety.

    1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of the ketone.

Uniqueness

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is unique due to its specific (E)-configuration and the presence of both benzylpiperazine and chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19-9-5-4-8-18(19)10-11-20(24)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUOYHDEIBVPAS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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